

Nav1.7 Inhibitors in Clinical Trials: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: *Aneratrigine hydrochloride*

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The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics due to its critical role in pain signaling pathways. Genetic studies of individuals with rare loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, have demonstrated a congenital insensitivity to pain, fueling extensive research into pharmacological agents that can replicate this phenotype. Despite significant efforts, the clinical development of selective Nav1.7 inhibitors has been challenging, with many candidates failing to demonstrate significant efficacy in late-stage trials. This guide provides a meta-analysis of clinical trial data for several key Nav1.7 inhibitors, offering a comparative overview of their performance, experimental protocols, and the underlying signaling pathways.

Comparative Analysis of Clinical Trial Data

The following table summarizes the available quantitative data from clinical trials of prominent Nav1.7 inhibitors. It is important to note that direct comparisons are limited by the different pain conditions studied, trial designs, and reported endpoints.

Inhibitor	Mechanism of Action	Clinical Trial Phase	Indication	Patient Population	Dosing Regimen	Key Efficacy Outcomes	Key Safety and Tolerability Findings
PF-05089771	Selective Nav1.7 blocker	Phase II	Painful Diabetic Peripheral Neuropathy	Adults with painful diabetic peripheral neuropathy	150 mg twice daily	Did not meet primary endpoint. Mean posterior difference in weekly average pain score vs. placebo: -0.41 (90% Credible Interval: -1.00 to 0.17).[1][2]	Generally well-tolerated. [1][2] Most frequent adverse events were somnolence, dizziness, headache, fatigue, and euphoric mood.[3]
Vixotrigine (BIB074)	Voltage- and use-dependent sodium channel blocker	Phase II	Small Fiber Neuropathy (Idiopathic or Diabetes-Associated)	Adults with painful small fiber neuropathy	200 mg twice daily and 350 mg twice daily	200 mg BID met the primary endpoint: statistically significant reduction	Generally well-tolerated. [4] Most common adverse events (≥5%) in the double-

in the
mean
average
daily pain
(ADP)
score vs.
placebo
at week
12
(p=0.050
).[4][5]
350 mg
BID did
not meet
the
primary
endpoint.
[5][6]

Ralfinami de	Multi- target: blocks Nav channels (including Nav1.7), N-type calcium channels, and modulate s NMDA receptors	Phase IIb/III	Neuropat hic Low Back Pain	Adults with chronic neuropat hic low back pain of at least moderate severity	160 mg/day and 320 mg/day	Did not detect any significan t differenc e between ralfinami de and placebo on the primary endpoint (change from baseline on an 11- point	Well- tolerated with no clinically significan t differenc es from placebo on safety measure s.[7] Most frequent adverse events (>5%) were headach
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Likert
Scale).[7]
e,
nausea,
abdomin
al pain,
dizziness
,
dyspepsi
a, and
vomiting.
[8]

Experimental Protocols

PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252)

This was a randomized, double-blind, placebo- and active-controlled, parallel-group study.

- Patient Population: Subjects with a diagnosis of painful diabetic peripheral neuropathy.
- Inclusion Criteria (abbreviated): Adults with a history of type 1 or 2 diabetes mellitus and painful diabetic neuropathy for at least 6 months.
- Exclusion Criteria (abbreviated): Presence of other causes of peripheral neuropathy, poorly controlled diabetes.
- Treatment Arms:
 - PF-05089771 150 mg twice daily
 - Pregabalin 150 mg twice daily (active control)
 - Placebo
- Study Duration: 4-week treatment period.[2]
- Primary Endpoint: Change from baseline in the weekly average of daily pain scores at week 4, measured on a Numerical Rating Scale (NRS).[1][2]

- Secondary Endpoints: Included assessments of sleep interference, patient global impression of change, and safety.

Vixotrigine in Small Fiber Neuropathy (CONVEY study - NCT03339336)

This was a Phase 2, multicenter, placebo-controlled, double-blind, enriched-enrolment, randomized withdrawal study.^[5]

- Patient Population: Adults with idiopathic or diabetes-associated painful small fiber neuropathy.^[5]
- Study Design: The study included a 4-week open-label period where all participants received vixotrigine 350 mg twice daily. Responders ($\geq 30\%$ reduction in average daily pain score) were then randomized to a 12-week double-blind period.^[5]
- Treatment Arms (Double-Blind Period):
 - Vixotrigine 200 mg twice daily
 - Vixotrigine 350 mg twice daily
 - Placebo
- Primary Endpoint: Change from baseline in the average daily pain (ADP) score at week 12 of the double-blind period.^[5]
- Secondary Endpoints: Included the proportion of participants with a $\geq 30\%$ reduction from baseline in ADP and the proportion of Patient Global Impression of Change (PGIC) responders at week 12.^[5]

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Pain Perception

The following diagram illustrates the critical role of the Nav1.7 channel in the transmission of pain signals from the periphery to the central nervous system.

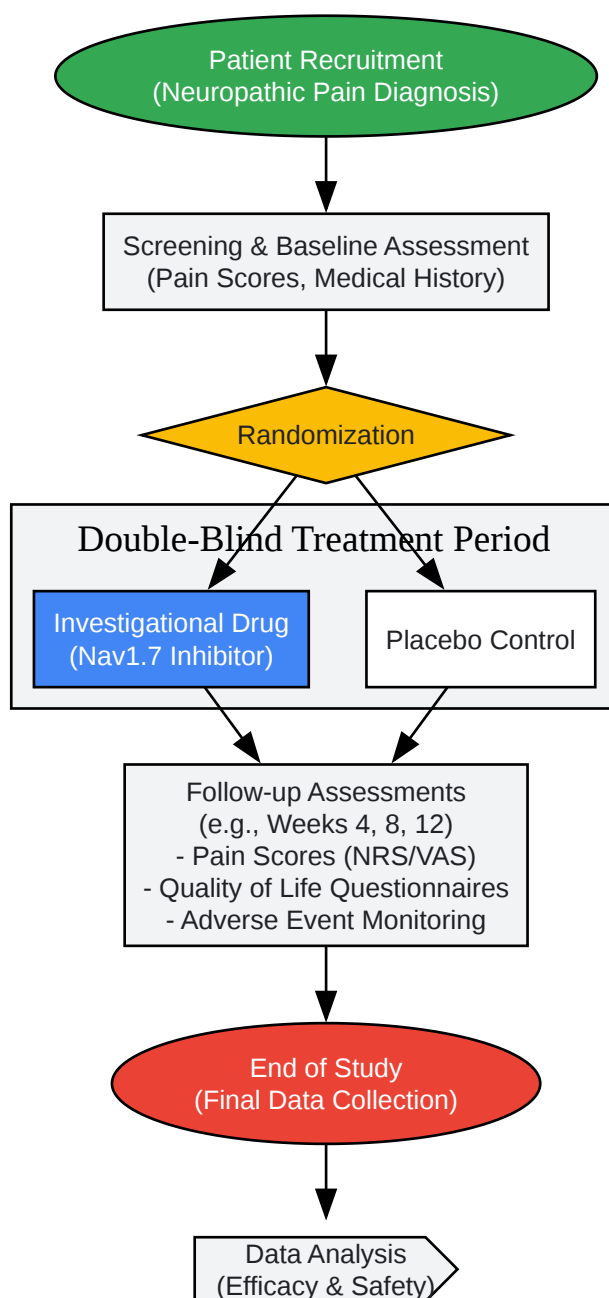


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Caption: Role of Nav1.7 in the pain signaling cascade.

Generalized Workflow of a Nav1.7 Inhibitor Clinical Trial

The diagram below outlines a typical experimental workflow for a Phase III clinical trial investigating a Nav1.7 inhibitor for a neuropathic pain condition.



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Caption: Typical workflow for a Nav1.7 inhibitor clinical trial.

In conclusion, while the selective inhibition of Nav1.7 remains a theoretically sound approach for pain management, the translation of preclinical promise to clinical efficacy has been fraught with challenges. The data from clinical trials of PF-05089771 and ralfinamide highlight these difficulties, with both failing to meet their primary endpoints in neuropathic pain conditions. Vixotrigine has shown some promise in a Phase II trial for small fiber neuropathy, although the

effect was dose-dependent and not consistent across all endpoints. The discordance between the profound analgesic phenotype observed in genetic knockouts and the modest effects of pharmacological inhibitors in clinical trials suggests that the role of Nav1.7 in chronic pain states may be more complex than initially understood. Future research may need to focus on patient stratification, combination therapies, or novel approaches to modulating Nav1.7 function to unlock the full therapeutic potential of this target.

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References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients - - Practical Neurology [practicalneurology.com]
- 5. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biogen Announces Positive Results From Phase 2 Study Of Vixotrigine In Small Fiber Neuropathy | Nasdaq [nasdaq.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. newron.com [newron.com]
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